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Compound of Interest

Compound Name: Ethyl 2-(2-Bromoethyl)benzoate

Cat. No.: B171905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and

characterization of Ethyl 2-(2-Bromoethyl)benzoate, a key intermediate in various synthetic

applications. This document details the compound's physicochemical properties, spectroscopic

data, and a detailed experimental protocol for its synthesis.

Core Data Presentation
A summary of the essential quantitative data for Ethyl 2-(2-Bromoethyl)benzoate is presented

below for easy reference and comparison.

Property Value Reference

CAS Number 179994-91-3 [1]

Molecular Formula C₁₁H₁₃BrO₂ [1]

Molecular Weight 257.12 g/mol [1]

Appearance Pale yellow oil
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Spectroscopic Data Value Reference

¹H NMR (300 MHz, CDCl₃)
See Table 2 for detailed

assignments
[1]

¹³C NMR (Predicted)
See Table 3 for predicted

chemical shifts

IR (Predicted)
See Table 4 for predicted

absorption bands

Mass Spec (Predicted)
See Table 5 for predicted

fragmentation

Structural and Spectroscopic Analysis
The structural integrity and purity of synthesized Ethyl 2-(2-Bromoethyl)benzoate are

confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment within the

molecule.

Table 2: ¹H NMR Spectral Data for Ethyl 2-(2-Bromoethyl)benzoate

Chemical Shift
(ppm)

Multiplicity Integration Assignment

1.41 triplet 3H -OCH₂CH₃

3.50 triplet 2H -CH₂Br

3.64 triplet 2H Ar-CH₂-

4.38 quartet 2H -OCH₂CH₃

7.27-7.39 multiplet 2H Aromatic CH

7.45 triplet 1H Aromatic CH

7.96 doublet 1H Aromatic CH
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¹³C NMR Spectroscopy (Predicted)
Note: Experimental data was not available. The following are predicted chemical shifts.

Table 3: Predicted ¹³C NMR Spectral Data for Ethyl 2-(2-Bromoethyl)benzoate

Predicted Chemical Shift (ppm) Assignment

14.2 -OCH₂CH₃

32.5 -CH₂Br

37.1 Ar-CH₂-

61.0 -OCH₂CH₃

127.5 Aromatic CH

128.9 Aromatic CH

130.8 Aromatic C (quat)

131.5 Aromatic CH

132.1 Aromatic CH

140.2 Aromatic C (quat)

167.0 C=O (Ester)

Infrared (IR) Spectroscopy (Predicted)
Note: Experimental data was not available. The following are predicted key absorption bands.

Table 4: Predicted IR Absorption Bands for Ethyl 2-(2-Bromoethyl)benzoate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b171905?utm_src=pdf-body
https://www.benchchem.com/product/b171905?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Functional Group Assignment

~3050-2850 C-H stretch (aromatic and aliphatic)

~1720 C=O stretch (ester)

~1600, ~1480 C=C stretch (aromatic)

~1250 C-O stretch (ester)

~680 C-Br stretch

Mass Spectrometry (MS) (Predicted)
Note: Experimental data was not available. The following are predicted major fragmentation

peaks.

Table 5: Predicted Mass Spectrometry Fragmentation for Ethyl 2-(2-Bromoethyl)benzoate

m/z Ratio Predicted Fragment Ion

256/258
[M]⁺ (Molecular ion peak, showing isotopic

pattern for Br)

211/213 [M - OCH₂CH₃]⁺

177 [M - Br]⁺

149 [M - Br - C₂H₄]⁺

133 [C₉H₉O]⁺

105 [C₇H₅O]⁺

77 [C₆H₅]⁺

Experimental Protocols
Synthesis of Ethyl 2-(2-Bromoethyl)benzoate
A detailed protocol for the synthesis of Ethyl 2-(2-Bromoethyl)benzoate is as follows:
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Materials:

3,4-dihydro-1H-isochromen-1-one

N-Bromosuccinimide (NBS)

AIBN (Azobisisobutyronitrile)

Ethanol (absolute)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Ethyl acetate

Heptane

Procedure:

Bromination: To a solution of 3,4-dihydro-1H-isochromen-1-one in a suitable solvent, add N-

Bromosuccinimide (NBS) and a catalytic amount of AIBN. Reflux the mixture under an inert

atmosphere until the starting material is consumed (monitored by TLC).

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide

byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate.

Esterification: Concentrate the dried organic layer under reduced pressure. Dissolve the

crude bromo-intermediate in absolute ethanol and add a catalytic amount of a strong acid

(e.g., sulfuric acid). Reflux the mixture until the esterification is complete (monitored by TLC).
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Purification: Remove the ethanol under reduced pressure. Dissolve the residue in

dichloromethane and wash with water and brine. Dry the organic layer over anhydrous

sodium sulfate and concentrate. Purify the crude product by silica gel column

chromatography using a gradient of ethyl acetate in heptane as the eluent to afford pure

Ethyl 2-(2-Bromoethyl)benzoate as a pale yellow oil.[1]

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

Ethyl 2-(2-Bromoethyl)benzoate.
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Synthesis and Characterization Workflow

Logical Relationship of Spectroscopic Data
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The following diagram outlines the logical relationship between the different spectroscopic data

points in confirming the structure of Ethyl 2-(2-Bromoethyl)benzoate.

Spectroscopic Evidence

Proposed Structure:
Ethyl 2-(2-Bromoethyl)benzoate

1H NMR:
Confirms proton environments

and connectivity

13C NMR (Predicted):
Confirms carbon skeleton

IR (Predicted):
Identifies functional groups

(C=O, C-Br, C-O)

Mass Spec (Predicted):
Confirms molecular weight
and fragmentation pattern

Structural Confirmation

Click to download full resolution via product page

Spectroscopic Data for Structural Confirmation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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